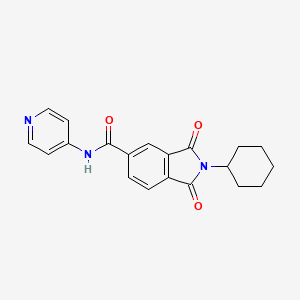
3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has been found to have potential applications in scientific research. This compound is a member of the benzothiophene family and contains a thiadiazole ring. The synthesis method for this compound involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 5-amino-1,3,4-thiadiazole-2-carboxamide in the presence of a coupling reagent.
作用機序
The mechanism of action of 3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes that are involved in cellular signaling pathways. Additionally, this compound may have an effect on the expression of certain genes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide has been found to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to have anti-inflammatory properties and may reduce the production of certain inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide in lab experiments is that it has been shown to have activity against certain types of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which may make it useful in the study of inflammatory diseases. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions that could be pursued in the study of 3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide. For example, further research could be conducted to elucidate the compound's mechanism of action and to identify the specific cellular signaling pathways that it targets. Additionally, this compound could be further studied for its potential applications in the treatment of cancer and inflammatory diseases. Finally, future research could explore the synthesis of related compounds with potentially improved activity and selectivity.
合成法
The synthesis method for 3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 5-amino-1,3,4-thiadiazole-2-carboxamide in the presence of a coupling reagent. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
科学的研究の応用
3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide has been found to have potential applications in scientific research. This compound has been shown to have activity against certain types of cancer cells, including breast cancer cells. Additionally, this compound has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c1-7(2)13-17-18-14(21-13)16-12(19)11-10(15)8-5-3-4-6-9(8)20-11/h3-7H,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRJWQYTYBTEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B5862094.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5862101.png)

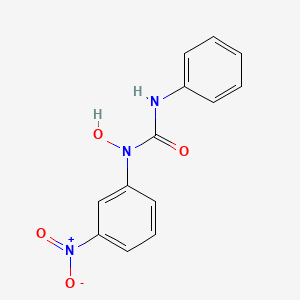
![1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5862122.png)
![1-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5862128.png)
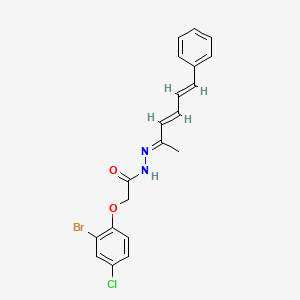
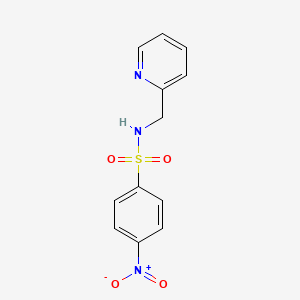
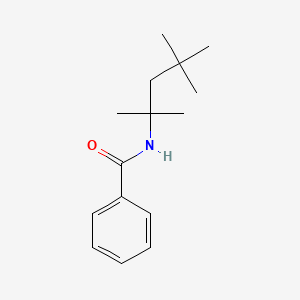
![N'-[(4-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5862149.png)
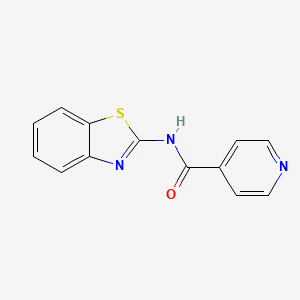
![1-[2-(2-allylphenoxy)ethyl]pyrrolidine](/img/structure/B5862168.png)
